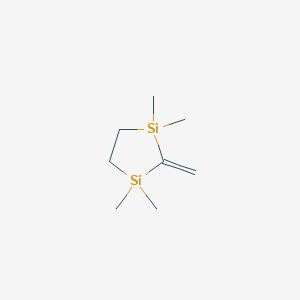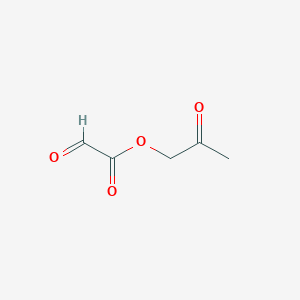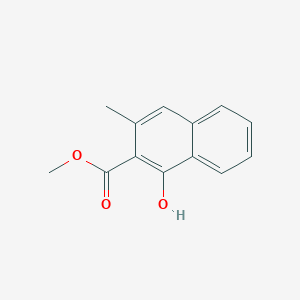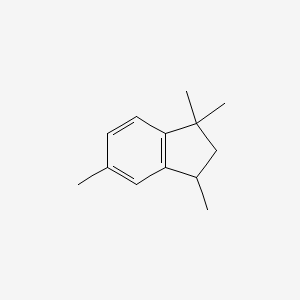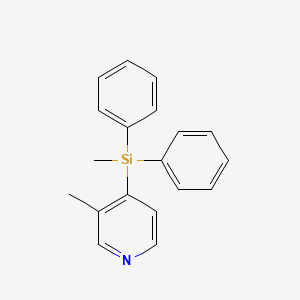
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol typically involves the coupling of a long-chain alkyne with a resorcinol derivative. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
化学反应分析
Types of Reactions
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Ethers and esters
科学研究应用
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings
作用机制
The mechanism of action of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol involves its interaction with cellular membranes and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
- 5-(Heptadecadienyl)benzene-1,3-diol
- 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol
- Resorcinols
Uniqueness
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol is unique due to its specific arrangement of double bonds in the hydrocarbon chain, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and protein interactions sets it apart from other similar phenolic lipids .
属性
CAS 编号 |
65341-45-9 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
5-heptadeca-5,8,11,14-tetraenylbenzene-1,3-diol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,12-13,18-20,24-25H,2,5,8,11,14-17H2,1H3 |
InChI 键 |
NFGWJVSRVVXHIT-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCC=CCCCCC1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


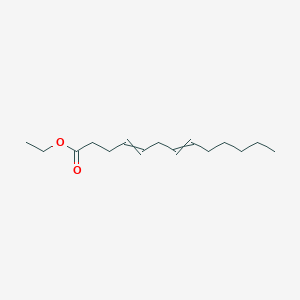
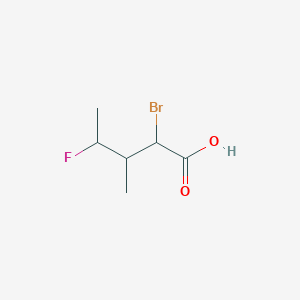
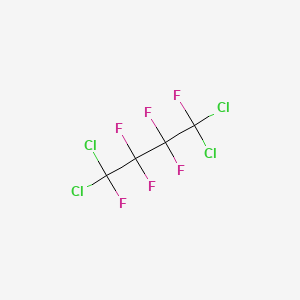
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
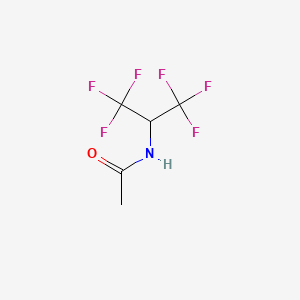
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
